molecular formula C9H5F2NO2 B15070209 4,7-Difluoro-1H-indole-3-carboxylic acid

4,7-Difluoro-1H-indole-3-carboxylic acid

Cat. No.: B15070209
M. Wt: 197.14 g/mol
InChI Key: ZXIIHGVVOKTBED-UHFFFAOYSA-N
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Description

4,7-Difluoro-1H-indole-3-carboxylic acid is a derivative of indole, a fundamental scaffold in many biologically active molecules. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis . This compound, characterized by the presence of two fluorine atoms at positions 4 and 7 on the indole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoro-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water . Another method includes the Fischer indole synthesis, where the optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4,7-Difluoro-1H-indole-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Difluoro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to various receptors and enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 4,7-Difluoro-1H-indole-3-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5F2NO2

Molecular Weight

197.14 g/mol

IUPAC Name

4,7-difluoro-1H-indole-3-carboxylic acid

InChI

InChI=1S/C9H5F2NO2/c10-5-1-2-6(11)8-7(5)4(3-12-8)9(13)14/h1-3,12H,(H,13,14)

InChI Key

ZXIIHGVVOKTBED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)C(=O)O)F

Origin of Product

United States

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